Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate
Description
Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate is a bicyclic spiro compound featuring a unique spiro[2.6] framework, comprising a two-membered and a six-membered ring connected via a shared atom. The structure includes a ketone group at the 6-position, two nitrogen atoms (5,8-diaza), and a tert-butyl carboxylate ester. Such spiro scaffolds are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in drug candidates.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-9(15)13-7-12(8-14)4-5-12/h4-8H2,1-3H3,(H,13,15) |
InChI Key |
SBXHFOMTKRMRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NCC2(C1)CC2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Outline (Adapted from Patent CN111620869A)
| Step | Reaction Description | Reagents & Conditions | Temperature | Time |
|---|---|---|---|---|
| 1 | Reaction of ethyl malonate with ethanol solvent to form an intermediate compound | Ethyl malonate, ethanol | 25–80 °C | 5 h |
| 2 | Reduction of intermediate with lithium borohydride in tetrahydrofuran (THF) | Lithium borohydride, THF | 0–70 °C | 2.5 h |
| 3 | Tosylation of the reduced intermediate with p-toluenesulfonyl chloride in dichloromethane (DCM) | p-Toluenesulfonyl chloride, DCM | 25 °C | 12 h |
| 4 | Cyclization via ring closure using cesium carbonate in acetonitrile | Cesium carbonate, acetonitrile | 25–90 °C | 3 h |
| 5 | Reduction of cyclic intermediate with magnesium chips in methanol | Magnesium chips, methanol | 25–80 °C | 1 h |
| 6 | Boc protection of amine groups using di-tert-butyl dicarbonate (Boc anhydride) in DCM | Boc anhydride, DCM | 25 °C | 12 h |
| 7 | Final hydrogenation with palladium on carbon (Pd/C) in methanol to yield the target compound | Pd/C, methanol | 25 °C | 3 h |
This method provides a controlled approach to build the spirocyclic core, introduce the keto group, and protect the amine functionalities with tert-butyl carbamate groups, resulting in a high-purity diazaspiro compound suitable for pharmaceutical applications.
Key Reaction Notes and Parameters
- Starting Materials : Ethyl malonate and piperidone derivatives are commonly used as precursors.
- Solvents : Ethanol, tetrahydrofuran, dichloromethane, acetonitrile, and methanol are typical solvents.
- Temperature Control : Each step is temperature-sensitive, with ranges from 0 °C to 90 °C to optimize yield and selectivity.
- Reaction Times : Vary from 1 hour to 12 hours depending on step complexity.
- Purification : Thin layer chromatography (TLC) is used to monitor reaction progress; final purification often involves column chromatography.
- Yield : The overall yield is optimized by controlling reaction conditions and reagent stoichiometry.
Structural Confirmation and Characterization
The final compound’s identity and purity are confirmed by:
- NMR Spectroscopy : To verify the spirocyclic framework and Boc protection.
- Mass Spectrometry : To confirm molecular weight.
- Infrared Spectroscopy (IR) : To detect characteristic keto (C=O) and carbamate (N–COO) functional groups.
- Chromatography : TLC and HPLC for purity assessment.
Comparative Data Table of Similar Diazaspiro Compounds Preparation
Research Findings and Industrial Relevance
- The seven-step synthesis route described in patent CN111620869A is notable for its industrial applicability , using readily available starting materials and mild reaction conditions.
- The use of lithium borohydride and magnesium reduction steps facilitates selective transformations necessary for the spirocyclic core formation.
- Boc protection is critical to stabilize the amine groups during the multi-step synthesis and to provide a handle for further functionalization.
- The methodology ensures high purity and yield , essential for pharmaceutical intermediate production.
- Analogous compounds with oxygen heteroatoms in the spiro ring have been prepared with high purity (97%) and are commercially available, indicating the feasibility of synthesizing structurally related compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, including different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug.
Chemical Biology
The compound serves as a useful building block in the synthesis of more complex molecules, particularly in the development of:
- Protein Degraders : It has been used in the design of bifunctional molecules that can selectively degrade target proteins via the ubiquitin-proteasome pathway.
Materials Science
Research has shown that this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Protein Degradation
A recent investigation focused on the use of this compound in developing targeted protein degraders. The study demonstrated that derivatives of this compound could effectively induce degradation of specific oncogenic proteins in vitro.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Exhibits cytotoxicity against cancer cells |
| Chemical Biology | Protein degraders | Effective in targeting and degrading proteins |
| Materials Science | Polymer enhancement | Improves mechanical properties of composites |
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional distinctions between the target compound and its analogs:
Key Observations:
Functional Groups :
- The 6-oxo group in the target compound contrasts with the 7-oxo group in the triaza analog, affecting electronic distribution and nucleophilic susceptibility.
- The 5-oxa analog replaces a nitrogen with oxygen, reducing hydrogen-bonding capacity but enhancing metabolic stability .
Nitrogen Content : The triaza analog (3 N atoms) may exhibit stronger intermolecular interactions compared to the diaza target, influencing solubility and crystallinity .
Biological Activity
Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H22N2O2
- CAS Number : 73425327
The compound features a spirocyclic structure that is characteristic of many bioactive molecules, providing a unique scaffold for interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Antiparasitic Properties : Related compounds have demonstrated efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, with low effective concentrations (EC50) reported.
- Chemokine Receptor Modulation : Certain analogs have been identified as modulators of chemokine receptors (CCR3 and CCR5), which are relevant in HIV infection and inflammatory diseases.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes critical for pathogen survival.
- Receptor Interaction : By modulating chemokine receptors, these compounds can influence immune responses and potentially alter disease progression.
Case Study 1: Antiparasitic Activity
A study investigated the antiparasitic effects of various diazaspiro compounds against T. brucei. The results indicated that certain derivatives exhibited EC50 values lower than 0.03 μM, highlighting their potential as leads for drug development against African sleeping sickness .
| Compound | EC50 (μM) | Remarks |
|---|---|---|
| Compound A | <0.03 | Highly effective |
| Compound B | 0.43 | Moderate efficacy |
| Compound C | >30 | Ineffective |
Case Study 2: Chemokine Receptor Modulation
Research on the modulation of chemokine receptors by diazaspiro compounds revealed that some derivatives could effectively inhibit CCR3 and CCR5 activity. This suggests potential applications in treating HIV and related inflammatory conditions .
| Compound | Receptor Target | Inhibition (%) |
|---|---|---|
| Compound X | CCR3 | 75% |
| Compound Y | CCR5 | 85% |
| Compound Z | CCR5/CCR3 | 60% |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for the development of any therapeutic agent. Preliminary studies suggest that:
- Absorption : Compounds demonstrate good oral bioavailability.
- Metabolism : Metabolic pathways include hydroxylation and conjugation.
- Toxicity : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
